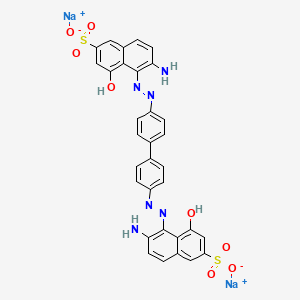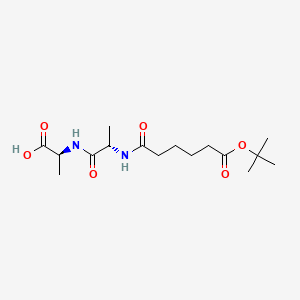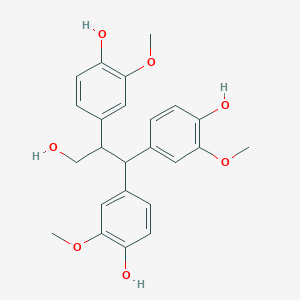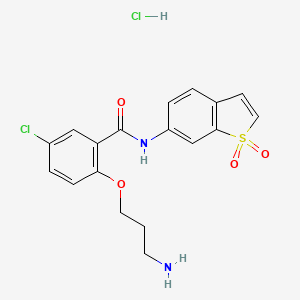
(3beta,13alpha,14beta,17alpha,20S,23R,24S)-24,25-Epoxylanost-7-ene-3,23-diol; 24,25-Epoxy-3beta,23-dihydroxy-7-tirucallene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3beta,13alpha,14beta,17alpha,20S,23R,24S)-24,25-Epoxylanost-7-ene-3,23-diol, also known as 24,25-Epoxy-3beta,23-dihydroxy-7-tirucallene, is a complex organic compound. It belongs to the class of triterpenoids, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes an epoxide ring and multiple hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,13alpha,14beta,17alpha,20S,23R,24S)-24,25-Epoxylanost-7-ene-3,23-diol typically involves multiple steps, starting from simpler triterpenoid precursors. One common method involves the epoxidation of lanosterol derivatives, followed by selective hydroxylation at specific positions. The reaction conditions often require the use of strong oxidizing agents and catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, to produce the triterpenoid precursors. These precursors are then chemically modified through a series of reactions to obtain the final product. The use of biocatalysts and environmentally friendly solvents is often preferred to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(3beta,13alpha,14beta,17alpha,20S,23R,24S)-24,25-Epoxylanost-7-ene-3,23-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different biological activities and can be used for various applications.
Aplicaciones Científicas De Investigación
(3beta,13alpha,14beta,17alpha,20S,23R,24S)-24,25-Epoxylanost-7-ene-3,23-diol has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex triterpenoids.
Biology: It is studied for its potential role in cell signaling and regulation.
Medicine: It has shown promise in preclinical studies for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (3beta,13alpha,14beta,17alpha,20S,23R,24S)-24,25-Epoxylanost-7-ene-3,23-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triterpenoids, such as:
- Betulinic acid
- Oleanolic acid
- Ursolic acid
Uniqueness
What sets (3beta,13alpha,14beta,17alpha,20S,23R,24S)-24,25-Epoxylanost-7-ene-3,23-diol apart is its unique epoxide ring and the specific positions of its hydroxyl groups. These structural features contribute to its distinct biological activities and make it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C30H50O3 |
|---|---|
Peso molecular |
458.7 g/mol |
Nombre IUPAC |
(10R,13S,14S)-17-[4-(3,3-dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-25,31-32H,10-17H2,1-8H3/t18?,19?,20?,22?,23?,24?,25?,28-,29+,30-/m1/s1 |
Clave InChI |
UMTABACRBSGXGK-CSGSVQFZSA-N |
SMILES isomérico |
CC(CC(C1C(O1)(C)C)O)C2CC[C@]3([C@]2(CCC4C3=CCC5[C@@]4(CCC(C5(C)C)O)C)C)C |
SMILES canónico |
CC(CC(C1C(O1)(C)C)O)C2CCC3(C2(CCC4C3=CCC5C4(CCC(C5(C)C)O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12427525.png)

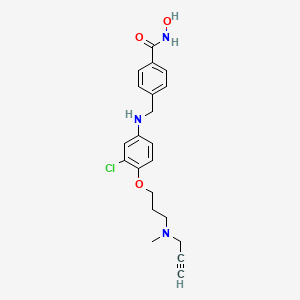
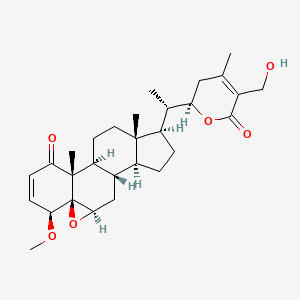
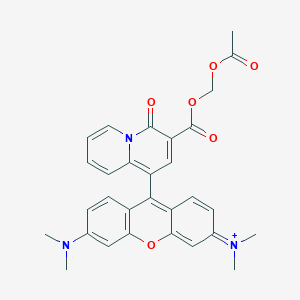
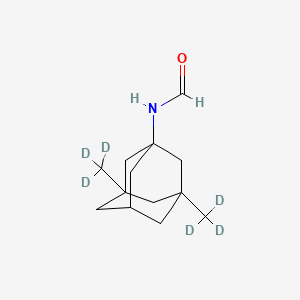

![(1R,4S,7S,8S,9R,11S,13S,14S,18S,23R,24S,25S,26R,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione](/img/structure/B12427554.png)
